The Convergence of Nomenclature: A Comprehensive Technical Guide to GSK3008348 (Integrin Antagonist 1 hydrochloride)
The Convergence of Nomenclature: A Comprehensive Technical Guide to GSK3008348 (Integrin Antagonist 1 hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a molecule from a laboratory curiosity to a potential therapeutic is often accompanied by a variety of identifiers. This technical guide addresses a pivotal case of convergent nomenclature, focusing on the small molecule integrin antagonist known as GSK3008348 and its alias, Integrin Antagonist 1 hydrochloride. It has been determined through chemical database cross-referencing that these two names refer to the identical chemical entity, identified by the Chemical Abstracts Service (CAS) Number 1629249-40-6.[][2][3] This guide will, therefore, provide a unified, in-depth profile of this singular compound, GSK3008348, a potent and selective antagonist of the αvβ6 integrin.
Chemical Identity and Physicochemical Properties
GSK3008348 is a synthetic, small molecule designed to mimic the endogenous Arg-Gly-Asp (RGD) motif, which is a key recognition sequence for many integrins.[4] Its systematic IUPAC name is (3S)-3-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid. The hydrochloride salt form is a crystalline solid with high aqueous solubility, a property advantageous for pharmaceutical development, particularly for inhaled formulations.[5]
| Property | Value | Source |
| Molecular Formula | C29H37N5O2 | |
| Molecular Weight | 487.64 g/mol | |
| CAS Number | 1629249-33-7 (Free Base), 1629249-40-6 (HCl salt) | [3][5] |
| pKa | 4.1 (carboxylic acid), 7.4 (tetrahydronaphthyridine), 9.5 (pyrrolidine) | [5] |
| Solubility | >71 mg/mL in saline (pH 7, free base), >55 mg/mL in saline (pH 4-7, HCl salt) | [5] |
Mechanism of Action: Targeting the αvβ6 Integrin and TGF-β Activation
GSK3008348 is a highly potent and selective antagonist of the αvβ6 integrin. The αvβ6 integrin is a cell surface receptor that is sparingly expressed in healthy epithelial tissues but is significantly upregulated in response to injury and in fibrotic diseases and certain cancers. A primary function of αvβ6 is the activation of latent transforming growth factor-beta (TGF-β), a pleiotropic cytokine with potent pro-fibrotic activity.
GSK3008348 competitively binds to the RGD-binding site on the αvβ6 integrin, preventing the binding of its natural ligand, the latency-associated peptide (LAP) of TGF-β.[4] This blockade of the αvβ6-LAP interaction inhibits the conformational change in the latent TGF-β complex that is necessary for the release of active TGF-β.[3] By suppressing TGF-β activation, GSK3008348 can mitigate downstream pro-fibrotic signaling pathways, such as the canonical SMAD pathway.[2]
Caption: Mechanism of αvβ6-mediated TGF-β activation and its inhibition by GSK3008348.
Selectivity and Potency
A critical attribute of a therapeutic integrin antagonist is its selectivity for the target integrin over other related integrins to minimize off-target effects. GSK3008348 demonstrates high selectivity for αvβ6.
| Integrin Subtype | pIC50 (Cell Adhesion Assay) |
| αvβ6 | 8.4 |
| αvβ3 | 6.0 |
| αvβ5 | 6.9 |
| αvβ8 | 7.7 |
Data from MedChemExpress, sourced from patent literature.[2]
The high affinity and slow dissociation rate of GSK3008348 from the αvβ6 integrin contribute to its prolonged pharmacodynamic effect.[5] Studies have shown that binding of GSK3008348 can induce the internalization and subsequent degradation of the αvβ6 integrin, leading to a sustained inhibition of TGF-β signaling even after the compound has been cleared from the system.[3]
Experimental Protocols for Characterization
The evaluation of integrin antagonists like GSK3008348 involves a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
a) Solid-Phase Ligand Binding Assay
This assay quantifies the affinity of the antagonist for the purified integrin receptor.
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Plate Coating: 96-well plates are coated with an integrin ligand, such as fibronectin or vitronectin, or a specific antibody against one of the integrin subunits.
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Cell Seeding: Cells expressing the integrin of interest (e.g., K562 cells transfected with the β6 subunit) are labeled with a fluorescent dye and seeded onto the coated plates in the presence of varying concentrations of the test compound.
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Incubation: The plates are incubated to allow for cell adhesion.
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Washing: Non-adherent cells are removed by washing.
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Quantification: The remaining adherent cells are quantified by measuring fluorescence.
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Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of cell adhesion, is calculated.
b) TGF-β Reporter Gene Assay
This assay measures the functional consequence of integrin antagonism on TGF-β signaling.
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Cell Culture: A cell line co-expressing the αvβ6 integrin and a TGF-β-responsive reporter gene (e.g., a luciferase gene under the control of a SMAD-responsive promoter) is used.
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Treatment: Cells are treated with varying concentrations of the antagonist in the presence of latent TGF-β.
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Incubation: The cells are incubated to allow for αvβ6-mediated activation of latent TGF-β and subsequent reporter gene expression.
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Lysis and Luminescence Measurement: The cells are lysed, and luciferase activity is measured using a luminometer.
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Data Analysis: The IC50 value for the inhibition of TGF-β signaling is determined.
Caption: In vitro experimental workflows for characterizing GSK3008348.
In Vivo Models
The anti-fibrotic potential of GSK3008348 has been evaluated in animal models of pulmonary fibrosis, such as the bleomycin-induced lung fibrosis model in mice.[3] In these studies, administration of GSK3008348, often via inhalation, has been shown to reduce collagen deposition and improve lung function.[3]
Therapeutic Potential and Clinical Development
GSK3008348 has been investigated primarily for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by excessive scarring of the lung tissue.[5] The upregulation of αvβ6 integrin and subsequent TGF-β activation are key pathogenic mechanisms in IPF. An inhaled formulation of GSK3008348 has undergone clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers and IPF patients. The inhaled route of administration is intended to deliver the drug directly to the site of action in the lungs, maximizing local efficacy while minimizing systemic exposure and potential side effects.
Conclusion
GSK3008348, also known by the alias Integrin Antagonist 1 hydrochloride, is a potent and selective small molecule antagonist of the αvβ6 integrin. Its mechanism of action, centered on the inhibition of TGF-β activation, makes it a promising therapeutic candidate for fibrotic diseases such as idiopathic pulmonary fibrosis. The high affinity, selectivity, and prolonged pharmacodynamic effect of GSK3008348, coupled with the potential for targeted delivery via inhalation, underscore its significance in the ongoing search for effective anti-fibrotic therapies. This guide has provided a comprehensive overview of its chemical properties, mechanism, and the experimental approaches used for its characterization, offering a valuable resource for researchers in the field of integrin biology and drug development.
References
- BOC Sciences.
- MedchemExpress. GSK 3008348 hydrochloride | αvβ6 Antagonist.
- InvivoChem. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7.
- LookChem.
- ACS Publications. Suzuki−Miyaura Approach to JNJ-26076713, an Orally Active Tetrahydroquinoline-Containing αVβ3/αVβ5 Integrin Antagonist. Enantioselective Synthesis and Stereochemical Studies. (2008).
- Sigma-Aldrich. (R)-(+)-N-Benzyl-a-methylbenzylamine 98 38235-77-7.
- IUPHAR/BPS Guide to PHARMACOLOGY. GSK2603566A | Ligand page.
- MedchemExpress.
- Dingxiangtong. DNS试剂(Ghose法).
- MedKoo. GSK-3008348 | CAS#1629249-33-7 | integrin alpha(v)beta6 antagonist.
- Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis. MDPI. (2025).
- GSK-3008348 FREE BASE - gsrs.
- IUPHAR/BPS Guide to PHARMACOLOGY. GSK3008348 | Ligand page.
- Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants. PMC. (2018).
